molecular formula C11H13N3 B12880881 N,N-dimethyl-4-(1H-pyrazol-5-yl)aniline CAS No. 61490-98-0

N,N-dimethyl-4-(1H-pyrazol-5-yl)aniline

Cat. No.: B12880881
CAS No.: 61490-98-0
M. Wt: 187.24 g/mol
InChI Key: NLUKOHAICARXID-UHFFFAOYSA-N
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Description

N,N-Dimethyl-4-(1H-pyrazol-3-yl)aniline is a heterocyclic compound that features a pyrazole ring attached to an aniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Dimethyl-4-(1H-pyrazol-3-yl)aniline typically involves the reaction of 4-chloro-3,5-dinitropyrazole with dimethylformamide (DMF) at elevated temperatures. For instance, one method involves heating the reactants at 100°C for 4 hours . This reaction yields N,N-Dimethyl-3,5-dinitro-1H-pyrazol-4-amine, which can be further modified to obtain the desired compound.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

N,N-Dimethyl-4-(1H-pyrazol-3-yl)aniline can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding nitro derivatives.

    Reduction: Reduction reactions can convert nitro groups to amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyrazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with a palladium catalyst, and nucleophiles like sodium methoxide for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitro derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

N,N-Dimethyl-4-(1H-pyrazol-3-yl)aniline has several scientific research applications:

Mechanism of Action

The mechanism of action of N,N-Dimethyl-4-(1H-pyrazol-3-yl)aniline involves its interaction with specific molecular targets and pathways. For instance, it may interact with enzymes or receptors in biological systems, leading to various biochemical effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N-Dimethyl-4-(1H-pyrazol-3-yl)aniline is unique due to its specific structural configuration, which imparts distinct chemical and biological properties

Properties

CAS No.

61490-98-0

Molecular Formula

C11H13N3

Molecular Weight

187.24 g/mol

IUPAC Name

N,N-dimethyl-4-(1H-pyrazol-5-yl)aniline

InChI

InChI=1S/C11H13N3/c1-14(2)10-5-3-9(4-6-10)11-7-8-12-13-11/h3-8H,1-2H3,(H,12,13)

InChI Key

NLUKOHAICARXID-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)C2=CC=NN2

Origin of Product

United States

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